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molecular formula C15H9FO5 B025922 4-(4-Fluorobenzoyl)isophthalic acid CAS No. 1645-24-5

4-(4-Fluorobenzoyl)isophthalic acid

Cat. No. B025922
M. Wt: 288.23 g/mol
InChI Key: JVUHTPARUDQETP-UHFFFAOYSA-N
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Patent
US06660873B2

Procedure details

Zink (38 g, 0.58 mol) was suspended in acetic acid (400 mL). The mixture was heated to 60° C. 2,4-dicarboxy-4′-fluoro-benzophenone (21 g, 0.075 mol) was added in portions of 5 grams. After addition, the reaction mixture was heated at reflux temperature for two hours. The suspension was filtered while it was still hot. The filtrate was added to ice-water (1 kg) and the title compound was isolated by filtration. Yield 17.8 g (90%). 1H NMR (d6-DMSO): δ 6.84 (s, 1H), 7.17 (t, 2H), 7.43 (dd, 2H), 7.59 (d, 1H), 8.31 (d, 1H), 8.35 (s, 1H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:18]=[C:17]([C:19]([OH:21])=[O:20])[CH:16]=[CH:15][C:5]=1[C:6]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)=[O:7])(O)=[O:2]>C(O)(=O)C>[F:14][C:11]1[CH:12]=[CH:13][C:8]([CH:6]2[C:5]3[C:4](=[CH:18][C:17]([C:19]([OH:21])=[O:20])=[CH:16][CH:15]=3)[C:1](=[O:2])[O:7]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(=O)(O)C1=C(C(=O)C2=CC=C(C=C2)F)C=CC(=C1)C(=O)O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered while it
ADDITION
Type
ADDITION
Details
The filtrate was added to ice-water (1 kg)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1OC(C2=CC(=CC=C12)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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